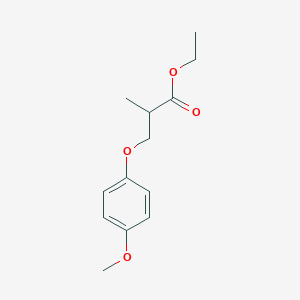

Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate

Description

Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate is an ester derivative featuring a 4-methoxyphenoxy group attached to a branched propanoate backbone. The compound’s structure suggests utility in pharmaceuticals, agrochemicals, or fragrance industries, given the bioactivity of related esters .

Properties

CAS No. |

646064-57-5 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-7-5-11(15-3)6-8-12/h5-8,10H,4,9H2,1-3H3 |

InChI Key |

UJKWSUBOXYOMHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)COC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-(4-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids may be used to facilitate the esterification reaction. The use of advanced purification techniques, such as chromatography or crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate can undergo several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 3-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 3-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol.

Reduction: 3-(4-methoxyphenoxy)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate exhibit significant antimicrobial properties. For example, derivatives of phenoxyacetamide have been shown to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a pathogenic bacterium responsible for various infections . The structural attributes of this compound may provide insights into developing new antimicrobial agents targeting similar pathways.

Anti-inflammatory Properties

Research indicates that phenolic compounds can modulate inflammatory responses. This compound may possess anti-inflammatory effects due to its ability to inhibit pro-inflammatory cytokines. This property is particularly relevant in developing treatments for chronic inflammatory diseases .

Herbicide Development

Compounds with similar structures have been investigated for their herbicidal activity. This compound can potentially serve as a lead compound in the synthesis of new herbicides that target specific weed species while minimizing damage to crops. The phenoxy group is known to enhance herbicidal efficacy by interfering with plant growth regulation .

Data Table: Comparison of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Materials Horizons explored the synthesis of novel inhibitors targeting Pseudomonas aeruginosa. The researchers synthesized several derivatives based on a phenoxyacetamide scaffold, including compounds structurally related to this compound. The results indicated that some derivatives exhibited potent inhibition of T3SS, suggesting potential therapeutic applications against bacterial infections .

Case Study 2: Herbicide Development

In agricultural research, a series of experiments assessed the herbicidal properties of phenolic compounds. This compound was included in the screening process. The findings revealed that this compound effectively inhibited the growth of certain weed species while demonstrating low toxicity to desirable crops, highlighting its potential as an eco-friendly herbicide .

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate with key analogs, emphasizing substituent effects:

Key Research Findings

a) Pharmacological Activity

- Hypolipidemic Analogs: Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate () exhibits hypolipidemic activity 10× more potent than clofibrate. The naphthalene-imidazole moiety enhances receptor binding, suggesting that aromatic substituents in this compound could similarly modulate bioactivity .

b) Role in Fragrance and Fermentation

- Ethyl 2-Methylpropanoate: Found in mangoes and wines, this simpler ester contributes fruity aromas. Branched esters like this compound may exhibit similar volatility but altered odor profiles due to the bulky phenoxy group .

Structural Analysis and Conformational Trends

- Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () adopts a syn-periplanar conformation across the C=C bond (torsion angle: 3.2°), enhancing reactivity in cycloaddition reactions. Similar stereoelectronic effects may influence the target compound’s reactivity .

- Selenadiazolyl Derivatives: Ethyl 3-(4-methoxyphenyl)-2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)-propanoate () shows selenadiazole-induced planarity (C8–C9–C10–C15 torsion: −51.0°), which could contrast with the flexibility of the methoxyphenoxy group in the target compound .

Biological Activity

Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity, particularly focusing on its interaction with biological macromolecules and therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group attached to a phenoxy ring, contributing to its unique chemical properties. The compound can be synthesized through the condensation of 4-methoxyphenylacetic acid with ethanol, typically involving nucleophilic substitution reactions.

Synthesis Overview

- Reactants : 4-methoxyphenylacetic acid, ethanol

- Method : Nucleophilic substitution

- Conditions : Reflux in an appropriate solvent (e.g., acetone)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methoxy and phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their functionality. The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative which may interact with various enzymes or receptors in biological systems.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells. For instance, it has been shown to affect cell lines such as HeLa (cervical cancer) and A549 (lung cancer) by modulating key signaling pathways involved in cell growth and apoptosis .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or enhancing therapeutic efficacy against certain diseases .

Case Study 1: PPAR Agonist Activity

A study focusing on phenoxy derivatives demonstrated that this compound could act as a dual agonist for PPARα and PPARγ receptors. These receptors are crucial in regulating glucose metabolism and lipid homeostasis. The compound's binding affinity was confirmed through molecular docking studies and transactivation assays, indicating its potential for therapeutic applications in metabolic syndrome .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of various methanolic extracts, including those containing similar phenolic compounds. Results showed significant antibacterial effects against strains such as E. coli and S. aureus, suggesting that derivatives like this compound could enhance antimicrobial strategies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, PPAR agonist |

| Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | Structure | Antioxidant |

| Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate | Structure | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.